molecular formula C7H6F3N B037677 2,4,5-Trifluoro-3-methylaniline CAS No. 119916-26-6

2,4,5-Trifluoro-3-methylaniline

Cat. No.: B037677
CAS No.: 119916-26-6
M. Wt: 161.12 g/mol
InChI Key: IQAXTTBBFAQERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrphostin AG 490 is a synthetic compound belonging to the tyrphostin family, known for its role as a protein tyrosine kinase inhibitor. It primarily inhibits the activity of Janus kinase 2 (Jak2) and Janus kinase 3 (Jak3), making it a valuable tool in scientific research, particularly in the fields of cell signaling and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrphostin AG 490 is synthesized from benzylidine malononitrile. The synthesis involves a series of chemical reactions, including condensation and cyclization, under controlled conditions. The compound is typically supplied as a lyophilized powder, which can be reconstituted in dimethyl sulfoxide (DMSO) for use in various experiments .

Industrial Production Methods

While specific industrial production methods for Tyrphostin AG 490 are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The compound is then purified and lyophilized to ensure stability and potency during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 490 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of Tyrphostin AG 490, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to develop more potent inhibitors .

Scientific Research Applications

Tyrphostin AG 490 has a wide range of applications in scientific research:

Mechanism of Action

Tyrphostin AG 490 exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Jak2 and Jak3. This inhibition blocks the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3), thereby disrupting cell signaling pathways involved in cell proliferation and survival. The compound also selectively inhibits the epidermal growth factor receptor (EGFR) and ErbB2 receptor tyrosine kinases .

Comparison with Similar Compounds

Similar Compounds

    Tyrphostin AG 1478: Another member of the tyrphostin family, known for its inhibition of EGFR.

    Tyrphostin AG 1296: Inhibits platelet-derived growth factor receptor (PDGFR) tyrosine kinase.

    Tyrphostin AG 879: Selectively inhibits ErbB2 receptor tyrosine kinase

Uniqueness

Tyrphostin AG 490 is unique in its selective inhibition of Jak2 and Jak3 kinases, which sets it apart from other tyrphostins that target different tyrosine kinases. This selectivity makes it a valuable tool for studying specific signaling pathways and for developing targeted therapies .

Properties

CAS No.

119916-26-6

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

2,4,5-trifluoro-3-methylaniline

InChI

InChI=1S/C7H6F3N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3

InChI Key

IQAXTTBBFAQERT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1F)F)N)F

Canonical SMILES

CC1=C(C(=CC(=C1F)F)N)F

Synonyms

Benzenamine, 2,4,5-trifluoro-3-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To acetic acid (350 ml) are added 5% Pd-C (3.5 g) and 2,3,6-trifluoro-5-nitrotoluene (35 g) and the mixture is subjected to catalytic reduction at room temperature under atomospheric pressure. 5% Pd-C is filtered off and the acetic acid is distilled off under reduced pressure. The residue is poured into ice-water, neutralized, extracted with dichloromethane, and the extract is washed with water and dried. The solvent is distilled off under reduced pressure and the obtained residue is distilled under reduced pressure to give 2,4,5-trifluoro-3-methylaniline (22.86 g), as yellow crystals, b.p. 85° C./20 mmHg.
Name
2,3,6-trifluoro-5-nitrotoluene
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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